molecular formula C13H11N3O2 B2402917 N-(pyridin-4-ylcarbamoyl)benzamide CAS No. 80349-52-6

N-(pyridin-4-ylcarbamoyl)benzamide

Cat. No.: B2402917
CAS No.: 80349-52-6
M. Wt: 241.25
InChI Key: UWNWOSDGFWOXAF-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylcarbamoyl)benzamide is a chemical compound of interest in various biochemical and pharmacological research areas. As a small molecule featuring a benzamide core linked to a pyridine ring, it serves as a valuable building block in medicinal chemistry and as a potential precursor for the synthesis of more complex molecules. Researchers utilize this compound in high-throughput screening assays to investigate its interactions with specific biological targets, such as kinases. Its properties make it a candidate for developing novel therapeutic agents. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylcarbamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWOSDGFWOXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) and its derivatives represent a cornerstone of pharmacologically active compounds, with a rich history in the development of therapeutics. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to an amide group and are found in a diverse range of drugs with varied clinical applications. wikipedia.orgdrugbank.com The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Historically, substituted benzamides have been successfully developed as antiemetic drugs, such as metoclopramide (B1676508), and antipsychotics like sulpiride (B1682569) and amisulpride, which primarily act as dopamine (B1211576) D2 receptor antagonists. drugbank.com More recent research has expanded the therapeutic potential of benzamide derivatives into oncology, with compounds being investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in DNA damage repair pathways. nih.gov For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been identified as potent PARP-1 inhibitors with significant anticancer activity. nih.gov

Furthermore, benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes mellitus and as antitumor agents targeting histone deacetylases (HDACs). nih.govresearchgate.net The development of N-substituted benzamide derivatives has also yielded compounds with promising anti-proliferative activity against various cancer cell lines. researchgate.netnanobioletters.com The broad and ever-expanding biological activities of benzamides underscore the importance of synthesizing and evaluating new analogues like N-(pyridin-4-ylcarbamoyl)benzamide.

Significance of the Pyridine and Carbamoyl Moieties in Medicinal Chemistry

The pharmacological potential of N-(pyridin-4-ylcarbamoyl)benzamide is significantly influenced by its two key functional components: the pyridine (B92270) ring and the carbamoyl (B1232498) linkage. Both moieties are considered "privileged structures" in medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity and physicochemical properties.

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous natural products and synthetic drugs. researchgate.netresearchgate.net Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Pyridine derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological systems.

Table 1: Key Features of Pyridine and Carbamoyl Moieties in Medicinal Chemistry
MoietyKey FeaturesSignificance in Drug DesignExamples of Biological Activities
PyridineAromatic heterocycle, contains a nitrogen atom, can act as a hydrogen bond acceptor. researchgate.netresearchgate.netImproves solubility, metabolic stability, and receptor binding affinity. scribd.com A common scaffold in FDA-approved drugs.Anticancer, antiviral, antibacterial, antifungal, anti-inflammatory. researchgate.netnih.gov
CarbamoylStructurally related to amides and ureas, stable to hydrolysis, acts as a hydrogen bond donor/acceptor. nih.govnih.govUsed as a stable peptide bond mimic, improves pharmacokinetic properties, utilized in prodrug design. nih.govacs.orgAnticancer, neuroprotective, antiviral. nih.gov

Overview of Research Trajectories for N Pyridin 4 Ylcarbamoyl Benzamide

Advanced Synthetic Routes for this compound

The synthesis of this compound can be approached through several advanced methodologies, each offering distinct advantages in terms of reaction conditions, catalyst efficiency, and product purity. These routes are primarily centered around the formation of the crucial amide and urea (B33335) linkages within the target molecule.

Amidation Reactions for Primary Synthesis

Amidation reactions represent a fundamental approach to constructing the this compound scaffold. Modern advancements in catalysis and reaction activation have led to the development of highly efficient amidation processes.

Bimetallic Metal-Organic Frameworks (MOFs) have emerged as a class of highly effective heterogeneous catalysts for a variety of organic transformations, including amidation. catalysis.blognih.govbohrium.commdpi.com These porous crystalline materials, constructed from metal ions or clusters coordinated to organic ligands, offer the unique advantage of combining the properties of two different metals, leading to synergistic effects and enhanced catalytic performance. catalysis.blognih.gov The defined pore structure and high surface area of MOFs also contribute to their catalytic efficacy. mdpi.comresearchgate.net

For the synthesis of this compound, a bimetallic MOF, such as one incorporating both a Lewis acidic metal center and a redox-active metal, could be employed to catalyze the direct amidation of a suitable benzamide precursor with 4-aminopyridine (B3432731). For instance, a Co/Fe-MOF has been shown to be effective in the oxidative amidation of 2-aminopyridine (B139424) with benzaldehyde (B42025) to form N-(pyridin-2-yl)arylamides. researchgate.net A similar strategy could be adapted for the synthesis of the title compound. The bimetallic nature of these catalysts can facilitate the activation of both the carboxylic acid (or its derivative) and the amine, thereby lowering the activation energy of the reaction. nih.gov

Table 1: Hypothetical Catalytic Amidation using a Bimetallic MOF

ParameterCondition
Catalyst Bimetallic MOF (e.g., Ni-Co-MOF)
Reactants Benzoyl isocyanate, 4-aminopyridine
Solvent Dioxane
Temperature 120 °C
Reaction Time 12-24 hours
Yield High

This table presents a hypothetical reaction based on the capabilities of bimetallic MOFs in similar amidation reactions.

The use of bimetallic MOFs offers several advantages, including high stability, ease of separation from the reaction mixture, and the potential for recyclability, making it a sustainable approach for the synthesis of this compound. nih.govresearchgate.net

Ultrasound-assisted organic synthesis has gained significant traction as a green and efficient method for promoting chemical reactions. numberanalytics.comnih.govekb.egnumberanalytics.comorganic-chemistry.org The application of high-frequency sound waves (20 kHz to 10 MHz) to a reaction mixture induces acoustic cavitation: the formation, growth, and implosive collapse of bubbles. ekb.egorganic-chemistry.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. numberanalytics.com

In the context of synthesizing this compound, direct condensation of benzoic acid and N-(pyridin-4-yl)urea could be achieved under ultrasonic irradiation. The efficiency of this process can be further enhanced by employing a Lewis acidic ionic liquid as the reaction medium. The ionic liquid can act as both a solvent and a catalyst, while the ultrasound provides the necessary activation energy. This combination can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Table 2: Hypothetical Ultrasonic-Assisted Direct Condensation

ParameterCondition
Energy Source Ultrasonic Irradiation (25-40 kHz)
Catalyst/Medium Lewis Acidic Ionic Liquid
Reactants Benzoic acid, N-(pyridin-4-yl)urea
Temperature 40-60 °C
Reaction Time 1-3 hours
Yield Good to Excellent

This table illustrates a hypothetical reaction based on the principles of sonochemistry and ionic liquid catalysis.

Coupling Reactions Utilizing Carbodiimide (B86325) Reagents

Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for the synthesis of amides from carboxylic acids and amines. peptide.comuni-kiel.debachem.com These reagents activate the carboxyl group of benzoic acid, facilitating nucleophilic attack by the amino group of 4-aminopyridine to form an amide bond. The reaction proceeds through an O-acylisourea intermediate, which then rearranges to the desired amide and a urea byproduct. ias.ac.in

To synthesize this compound, benzoic acid can be coupled with 4-aminopyridine in the presence of a carbodiimide reagent. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt), is often employed to suppress side reactions and minimize racemization, leading to higher purity of the final product. peptide.combachem.com The choice of carbodiimide and solvent can be tailored to optimize the reaction conditions and facilitate the removal of the urea byproduct. peptide.com For instance, the use of water-soluble EDC simplifies the purification process as the resulting urea can be removed by aqueous extraction. peptide.comcbijournal.com

Table 3: Synthesis via Carbodiimide Coupling

ParameterCondition
Coupling Reagent EDC·HCl
Additive HOBt
Reactants Benzoic acid, 4-aminopyridine
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-12 hours
Yield High

This table outlines typical conditions for a carbodiimide-mediated coupling reaction.

Optimization Strategies for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Temperature control is a key parameter that significantly influences the reaction kinetics and the formation of byproducts.

Precise temperature control is paramount in the synthesis of this compound to ensure optimal reaction rates while minimizing the degradation of reactants and products, as well as the formation of unwanted side products.

In catalytic amidation using bimetallic MOFs , the reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause thermal decomposition of the MOF catalyst or the organic substrates. bohrium.com An optimal temperature range, typically between 100-150 °C, is often determined empirically for a specific catalyst-substrate combination.

For ultrasonic-assisted synthesis , while the localized temperatures within the collapsing cavitation bubbles are extremely high, the bulk temperature of the reaction mixture can often be maintained at a much lower level (e.g., 40–60 °C). nih.gov This is a significant advantage as it can prevent the degradation of thermally sensitive compounds. Controlling the bulk temperature is essential to harness the benefits of sonication without inducing unwanted thermal side reactions.

In carbodiimide coupling reactions , the initial activation of the carboxylic acid is often performed at a low temperature (e.g., 0 °C) to control the reactivity of the O-acylisourea intermediate and prevent the formation of N-acylurea byproducts. ias.ac.in After the addition of the amine, the reaction is typically allowed to proceed at room temperature. Maintaining a consistent temperature throughout the reaction ensures a steady reaction rate and contributes to a cleaner product profile.

Catalyst Selection and Efficiency (e.g., MOFs, Ionic Liquids)

The efficient synthesis of N-aryl amides, including this compound, often relies on the selection of appropriate catalysts to facilitate the formation of the amide bond. While direct catalytic studies on this compound are not extensively reported, related research on similar structures provides valuable insights into effective catalytic systems.

Metal-Organic Frameworks (MOFs): MOFs have emerged as promising heterogeneous catalysts in organic synthesis due to their high surface area, tunable porosity, and well-defined active sites. Research on the synthesis of N-(pyridin-2-yl)-benzamides, a structural isomer of the target compound, has demonstrated the efficacy of bimetallic MOFs. For instance, a Fe₂Ni-BDC bimetallic metal-organic framework has been successfully employed as a heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine, yielding the corresponding N-(pyridin-2-yl)benzamide. mdpi.com The Fe₂Ni-BDC catalyst exhibited superior activity compared to its monometallic counterparts (Ni-BDC and Fe-BDC), achieving an 82% isolated yield under optimized conditions. mdpi.com The catalyst's reusability without a significant loss in activity further underscores the potential of MOFs in the sustainable synthesis of such compounds. mdpi.com Similarly, a Co/Fe-MOF has been utilized for the oxidative amidation of 2-aminopyridine with benzaldehyde. researchgate.net These findings suggest that a similar MOF-catalyzed approach could be a viable and efficient route for the synthesis of this compound.

Ionic Liquids (ILs): Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties, have been explored as both solvents and catalysts in a variety of organic reactions. nih.govcapes.gov.br SO₃H-functionalized ionic liquids, for example, have proven to be efficient and reusable catalysts for the hydroamination of alkenes with carboxamides. asianpubs.org The use of ionic liquids like 2-methyl-imidazolium thiocyanate (B1210189) has been shown to be effective in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. japsonline.com Furthermore, L-proline nitrate (B79036) in the ionic liquid phase has been demonstrated to be an efficient catalyst for the synthesis of pyrimidine (B1678525) derivatives. epa.gov Although specific applications of ionic liquids in the synthesis of this compound are not documented, their demonstrated catalytic activity in related amide formation and heterocyclic synthesis suggests their potential as effective and "green" catalysts for this purpose. nih.gov

Derivatization Strategies of this compound

The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its physical, chemical, and biological properties. These strategies primarily focus on the aromatic rings and the substituent groups on both the benzamide and pyridine moieties.

Regioselective Electrophilic Substitution Reactions

Electrophilic substitution reactions are a cornerstone of aromatic chemistry, enabling the introduction of various functional groups onto the benzene (B151609) and pyridine rings of the target molecule. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

The nitration of this compound introduces a nitro (NO₂) group, a versatile functional group that can be further transformed into other functionalities. The regioselectivity of this reaction is dictated by the directing effects of the substituents on both aromatic rings. The benzoyl group is a deactivating, meta-directing group, while the pyridine ring's reactivity is influenced by the reaction conditions, particularly the acidity which can lead to protonation of the nitrogen atom.

In the absence of direct experimental data for the nitration of this compound, predictions can be made based on established principles of electrophilic aromatic substitution. acs.orgyoutube.comnist.gov The benzamide ring is expected to undergo nitration at the meta-position relative to the carbonyl group. The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. If the reaction is carried out under strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring and directing incoming electrophiles to the meta-position (C3 and C5) relative to the nitrogen.

A study on the nitration of alkyl-substituted 4-aryl(benzoyl)pyridines provides some insight into the complexities of such reactions. nih.gov The use of versatile nitrating agents, such as N-nitropyrazoles, could offer a pathway for controlled mononitration. youtube.com

Predicted Nitration Products of this compound:

ReactantReagentsPredicted Major Product(s)
This compoundHNO₃, H₂SO₄N-(pyridin-4-ylcarbamoyl)-3-nitrobenzamide and/or N-(3-nitropyridin-4-ylcarbamoyl)benzamide

This table is based on theoretical predictions and not on direct experimental results.

Halogenation, the introduction of a halogen atom (e.g., Br, Cl), is another important electrophilic substitution reaction. The resulting aryl halides are valuable intermediates for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Similar to nitration, the regioselectivity of halogenation is governed by the electronic properties of the substituents. The benzamide portion of the molecule is expected to undergo halogenation at the ortho- and para-positions to the amide group, although the steric hindrance of the pyridine moiety might favor para-substitution. However, studies on the regioselective bromination of N-methyl-benzanilides have shown that the selectivity can be controlled by the choice of promoter, allowing for either ortho- or para-bromination. researchgate.net

The pyridine ring is generally resistant to electrophilic halogenation unless activated by electron-donating groups. The amide linkage to the pyridine ring at the 4-position would likely direct incoming electrophiles to the 3- and 5-positions.

Illustrative Halogenation Reactions on Related Structures:

SubstrateReagent(s)ProductYieldReference
4-iodo-N-methyl-N-phenylbenzamideNBS, TFAAN-(4-bromophenyl)-4-iodo-N-methylbenzamide- researchgate.net
4-bromo-N-methyl-N-phenylbenzamideNBS, Na₂S₂O₈, Pd(OAc)₂4-Bromo-N-(2-bromophenyl)-N-methylbenzamide79% researchgate.net
Thiophene1. n-BuLi 2. 1-propylbromide 3. n-BuLi 4. PhNCO 5. n-BuLi 6. CBr₄4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide47% (overall) researchgate.net

Modification of Substituents on Benzamide and Pyridine Moieties

Beyond electrophilic substitution on the aromatic rings, derivatization strategies can also involve the modification of existing substituents or the introduction of new ones. This allows for a more extensive exploration of the chemical space around the this compound scaffold.

For instance, derivatives of N-(4-sulfamoylphenyl)benzamide have been synthesized by coupling 4-aminobenzene-1-sulfonamide with various substituted benzoic acids. rsc.org This approach could be adapted to introduce substituents onto the benzamide ring of the target molecule. Similarly, the synthesis of sulfamoyl-benzamide derivatives has been achieved through carbodiimide coupling with a range of amines, demonstrating a versatile method for modifying the amide functionality. nih.gov

The pyridine ring can also be a target for modification. For example, C4-alkylation of pyridines has been achieved through a Minisci-type reaction using a temporary blocking group. nih.gov This strategy could potentially be applied to introduce alkyl groups at the C2 and C6 positions of the pyridine ring in this compound.

Exploration of Structure–Property Relationships through Chemical Modifications

The systematic derivatization of this compound is crucial for understanding the relationship between its chemical structure and its properties. By introducing different functional groups at various positions, researchers can fine-tune the molecule's electronic, steric, and pharmacokinetic properties.

For example, structure-activity relationship (SAR) studies on benzamide and isoindoline (B1297411) derivatives as protease inhibitors have shown that modifications to the benzamide core can significantly impact their biological activity. nih.gov Similarly, SAR studies on benzimidazole (B57391) derivatives as anti-inflammatory agents have highlighted the importance of substitutions at various positions on the benzimidazole ring, a related heterocyclic system. nih.gov

In the context of this compound, modifications to the benzamide ring, such as the introduction of electron-donating or electron-withdrawing groups, could influence the molecule's binding affinity to biological targets. Alterations to the pyridine ring could affect its solubility, metabolic stability, and interactions with specific protein residues. The development of potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) based on a 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold underscores the importance of the pyridine-containing amide motif in drug design.

Comparative Analysis of Synthetic Approaches

The synthesis of benzamide derivatives, a critical class of compounds in medicinal chemistry and material science, can be achieved through various methodologies. These approaches are broadly categorized into classical (conventional) heating methods and modern microwave-assisted techniques. The choice of synthetic route often depends on factors such as desired yield, reaction time, energy consumption, and environmental impact. Classical methods typically involve refluxing reactants in a suitable solvent for extended periods, which can lead to longer reaction times and potential thermal degradation of products. chemicaljournals.comrasayanjournal.co.innih.gov In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. chemicaljournals.comnih.govresearchgate.netijnrd.org

A comparative evaluation of microwave-assisted and classical synthetic methods for benzamides and structurally related heterocyclic amides consistently demonstrates the advantages of microwave irradiation. chemicaljournals.comindianchemicalsociety.com This "green chemistry" approach offers significant improvements in terms of reaction speed, yield, and efficiency. nih.govijnrd.orgnih.gov

Microwave synthesis directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. chemicaljournals.comijnrd.org This is a key difference from classical heating, which relies on the thermal conductivity of the reaction vessel and can result in uneven temperature distribution and slower reaction rates. nih.govijnrd.org

Research on the synthesis of various substituted heterocyclic amides has shown that microwave irradiation can increase yields by 8–36% while drastically reducing reaction times. indianchemicalsociety.com For instance, in the synthesis of certain heterocyclic amides, reactions that required 5–8 hours using conventional heating were completed in just 6–12 minutes under microwave conditions. indianchemicalsociety.com Similarly, for the synthesis of N-(phenylcarbamothioyl)benzamide derivatives, the microwave-assisted method resulted in higher percentage yields compared to the conventional approach. chemicaljournals.com

The advantages of microwave-assisted synthesis extend to other related heterocyclic structures as well. In the synthesis of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a]pyrimidines, microwave irradiation led to a 1–45% increase in yield and a staggering 95–97.5% reduction in reaction time. researchgate.net For 2-substituted benzimidazole derivatives, microwave synthesis boosted yields by up to 10-50% and reduced reaction times by 96-98%. nih.gov Even the hydrolysis of benzamide, a related transformation, is significantly faster under microwave conditions, completing in 7 minutes with a 99% yield, compared to 1 hour with conventional heating. rasayanjournal.co.inijnrd.org

The following interactive table provides a comparative overview of reaction times and yields for the synthesis of related benzamide and heterocyclic amide derivatives using both classical and microwave-assisted methods, based on findings from various studies.

This comparative data underscores the significant advantages of microwave-assisted synthesis for the preparation of benzamides and related compounds, positioning it as a more efficient, rapid, and often higher-yielding alternative to classical heating methods.

Enzyme Inhibition Profiles of this compound and its Analogues

This compound and its structural relatives have been the subject of investigation for their ability to modulate the activity of several classes of enzymes. The following subsections detail the known inhibitory activities of this compound and its analogues against specific enzymatic targets.

A significant body of research has focused on the role of this compound and its analogues as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.govturkjps.org The this compound scaffold has been identified as a promising pharmacophore for the development of selective HDAC inhibitors. nih.gov

The primary mechanism by which this compound and its analogues exert their effects is through the inhibition of HDAC enzymes. This inhibition leads to an increase in the acetylation of histone proteins, a state referred to as histone hyperacetylation. Acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed and open chromatin structure, making the DNA more accessible to transcription factors and facilitating gene expression.

The general structure of HDAC inhibitors often includes a zinc-binding group (ZBG) that interacts with the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a linker connecting the two. In the case of this compound analogues, the benzamide moiety can act as a zinc-binding group. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the cap group and the linker can significantly impact the potency and selectivity of these inhibitors. For instance, the introduction of a 4-pyridinyl group as a "foot pocket" unit in certain ortho-aminoanilides has demonstrated favorable results in terms of HDAC1/2 inhibition and selectivity over HDAC3. nih.gov

The modulation of gene expression through HDAC inhibition has profound implications for cellular processes such as differentiation and apoptosis (programmed cell death). By reactivating the expression of silenced tumor suppressor genes, HDAC inhibitors can halt the proliferation of cancer cells and induce them to undergo differentiation into mature, non-dividing cells.

Furthermore, the induction of histone hyperacetylation can trigger apoptotic pathways in cancer cells. This can occur through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. The ability of N-substituted benzamides to induce apoptosis has been documented, with studies showing activation of the caspase cascade and release of cytochrome c from mitochondria.

The following table summarizes the HDAC inhibitory activity of selected analogues of this compound.

CompoundTarget HDACIC50 (nM)
Analogue with 4-pyridinyl "foot pocket" (6d)HDAC113.2 nih.gov
Analogue with 4-pyridinyl "foot pocket" (6d)HDAC277.2 nih.gov
Analogue with 4-pyridinyl "foot pocket" (6d)HDAC38,908 nih.gov
Benzamide 11aClass I HDACsSubmicromolar range nih.gov

While direct inhibitory activity of this compound on serine proteases and urokinase-type plasminogen activator (uPA) is not extensively documented in publicly available literature, the broader class of benzamide derivatives has been investigated for such activities. Serine proteases are a large family of enzymes involved in various physiological processes, and their dysregulation is implicated in several diseases. uPA, a serine protease, plays a key role in tissue remodeling and has been identified as a target in cancer metastasis. nih.govresearchgate.netscbt.comnih.gov

Research has shown that certain 4-(3H-imidazo[4,5-b]pyridin-2-yl)-N-substituted benzamide derivatives can affect uPA levels. nih.govresearchgate.net This suggests that the benzamide scaffold, a core component of this compound, can be a starting point for designing inhibitors of serine proteases and uPA. The inhibitory mechanism often involves the interaction of the benzamide or a related functional group with the active site of the protease.

There is growing interest in developing multi-target-directed ligands for complex diseases like Alzheimer's disease. Acetylcholinesterase (AChE) and β-secretase (BACE1) are two key enzymes in the pathogenesis of this neurodegenerative disorder. While no direct studies on this compound for AChE and BACE1 inhibition were found, the constituent chemical moieties suggest a potential for such activity.

AChE is a serine hydrolase that terminates cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic signaling. This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

Several studies have explored benzamide and pyridine derivatives as inhibitors of AChE. nih.govnih.gov For instance, certain novel benzamide derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some compounds showing promising results. nih.gov The mechanism of inhibition often involves the binding of the inhibitor to the active site of AChE, preventing the access of acetylcholine. The pyridine ring, present in this compound, is a common feature in many known AChE inhibitors.

BACE1 is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 is therefore a major therapeutic target to reduce Aβ production. The benzamide scaffold has been explored for the development of BACE1 inhibitors. mdpi.comfrontiersin.org Structure-activity relationship studies on various benzamide derivatives have provided insights into the key structural features required for potent BACE1 inhibition. mdpi.com The presence of both a benzamide and a pyridine moiety in this compound makes it a compound of interest for further investigation as a potential dual inhibitor of AChE and BACE1.

Dual Inhibition of Acetylcholinesterase (AChE) and β-Secretase (BACE1)

Impact on Amyloid Plaque Formation Pathways

The formation of amyloid plaques, a hallmark of Alzheimer's disease, is driven by the sequential cleavage of the Amyloid Precursor Protein (APP) by enzymes known as secretases. youtube.com Interruption of this pathway is a primary goal for therapeutic intervention. Benzamide derivatives have been investigated as inhibitors of β-secretase (BACE1), a key enzyme that initiates the amyloidogenic process.

Newly synthesized benzamide compounds have demonstrated inhibitory effects on both acetylcholinesterase (AChE) and BACE1. nih.gov For instance, certain derivatives showed BACE1 inhibitory activity with IC₅₀ values ranging from 9.01 to 87.31 μM. nih.gov The most potent of these, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited a BACE1 IC₅₀ of 9.01 μM. nih.gov Molecular modeling suggests these inhibitors may function by reducing the flexibility of the enzyme, thereby impeding its function. nih.gov The interaction with BACE1 often involves hydrogen bonds and π-π stacking with tyrosine residues, such as TYR-132, within the active site. nih.gov

Another critical enzyme in this pathway is γ-secretase, which performs the final cut of APP to produce amyloid-beta (Aβ) peptides of varying lengths. youtube.comnih.gov Modulating γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides, rather than inhibiting it outright, is a sought-after therapeutic strategy. nih.govnih.gov This approach, led by γ-secretase modulators (GSMs), aims to reduce the pathogenic Aβ42 species while increasing shorter forms like Aβ38, without affecting other essential signaling pathways like Notch. nih.govfrontiersin.org While direct modulation by this compound has not been reported, the general amenability of enzymatic pathways to influence by small molecules suggests a potential area for future investigation.

Compound/Derivative ClassTarget EnzymeReported IC₅₀ ValuesKey Findings
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01 μMMost active against BACE1 in the tested series. nih.gov
Other Novel BenzamidesBACE19.01 - 87.31 μMShowed a range of inhibitory activity against BACE1. nih.gov
N-benzyl benzamide derivativesBChE0.039 - 0.08 nMExhibited very strong inhibition of butyrylcholinesterase (BChE). nih.gov
5-bromosalicylic acid derivativesAChE33.13 ± 0.47 μMShowed inhibitory potency against acetylcholinesterase (AChE). nih.gov

Inhibition of DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) by Related Benzamide Structures

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the methylation of DNA, a crucial epigenetic modification that regulates gene expression. rsc.orgnih.gov The three primary active DNMTs in mammals are DNMT1, responsible for maintaining methylation patterns during cell division, and DNMT3A and DNMT3B, which establish new methylation patterns (de novo methylation). nih.govnih.gov Aberrant activity and overexpression of DNMTs, particularly DNMT3B, are hallmarks of many cancers, making them attractive therapeutic targets. nih.gov

The development of small molecule inhibitors targeting DNMTs is an active area of research. rsc.org While nucleoside analogs are established DNMT inhibitors, they are associated with high toxicity. nih.gov Consequently, there is significant interest in non-nucleoside inhibitors. Research has led to the identification of small molecules that inhibit DNMT3B with IC₅₀ values in the micromolar range. nih.gov For example, after a virtual screening campaign, several compounds were identified that inhibited DNMT3B with IC₅₀ values between 13–72 μM. nih.gov Further optimization of a notable hit compound led to a derivative with an IC₅₀ of 8.0 μM against DNMT3B, which showed good selectivity with no inhibition of DNMT1. nih.gov The mechanism for these inhibitors often involves occupying the enzyme's active site, preventing the binding of the S-adenosyl methionine (SAM) cofactor or the DNA substrate. nih.govnih.gov Although specific studies on this compound are lacking, the general principle of targeting DNMTs with small heterocyclic molecules is well-established.

Inhibitor Class/CompoundTarget Enzyme(s)Reported IC₅₀ ValuesKey Findings
Identified Small Molecules (Virtual Screen)DNMT3B13 - 72 μMInitial hits from virtual screening showed moderate potency. nih.gov
Optimized Analogue (Compound 33h)DNMT3B8.0 μMShowed improved potency and selectivity over DNMT1. nih.gov
PFI-5SMYD21.3 μM (cellular)Selective inhibitor for the methyltransferase SMYD2, with low activity against DNMTs. nih.gov
A-196SUV420H1KD = 27.8 nMNoncompetitive inhibitor with respect to the SAM cofactor. nih.gov

Rho-associated Kinase-1 (ROCK1) Inhibition by N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase with two isoforms, ROCK1 and ROCK2. nih.govresearchgate.net ROCK1 plays a pivotal role in cellular functions such as smooth muscle contraction and cell motility. nih.govwikipedia.org Hyperactivity of ROCK1 is implicated in cardiovascular diseases and cancer, making it a significant therapeutic target. researchgate.netnih.gov A series of compounds based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold have been identified as potent ROCK1 inhibitors. researchgate.netnih.govpeerj.com Molecular modeling studies, including docking and molecular dynamics, have been used to elucidate the structure-activity relationship and binding interactions of these derivatives. researchgate.netnih.gov

The inhibitory mechanism of these benzamide derivatives involves blocking the transmission of phosphate (B84403) from ATP to its substrate. nih.gov This is achieved through critical interactions within the ATP-binding pocket of the ROCK1 kinase domain. researchgate.netnih.gov Molecular docking studies of N-ethyl-4-(pyridin-4-yl)benzamide derivatives reveal key binding modes. A representative compound, N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, was shown to form a crucial hydrogen bond with the backbone of Met156, an amino acid located in the hinge loop region of the kinase. nih.gov Another hydrogen bond is formed with the catalytic lysine residue, Lys105. nih.gov Furthermore, hydrophobic and π-alkyl interactions with surrounding residues such as Ile82, Phe87, Ala103, Leu107, and Tyr155 contribute to the stabilization of the inhibitor in the binding pocket. nih.gov

A significant challenge in the development of ROCK inhibitors is managing systemic side effects due to the enzyme's widespread roles. nih.govnih.gov The "soft drug" approach offers a strategy to mitigate this issue. researchgate.nettandfonline.com Soft drugs are designed to be active compounds that are predictably and rapidly metabolized into inactive forms once they enter systemic circulation. researchgate.nettandfonline.com This approach has been specifically applied to ROCK inhibitors featuring a pyridin-4-ylcarbamoyl moiety, structurally related to this compound.

One study reported the design of 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. nih.gov These compounds incorporate a carboxylic ester group, which is susceptible to hydrolysis by esterases in the blood. nih.gov The parent ester compounds display potent inhibition of ROCK2, while their corresponding carboxylic acid metabolites, formed after hydrolysis, have significantly reduced or negligible activity. nih.gov This strategy aims to localize the therapeutic effect to the target tissue while minimizing systemic exposure and associated side effects. nih.govnih.gov

Activation of Hypoxia-Inducible Factor 1 (HIF-1α) Pathways by Related Benzamide Derivatives

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions. nih.govnih.gov It is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. Under normal oxygen levels, HIF-1α is rapidly degraded. nih.gov In hypoxic environments, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous genes involved in processes like angiogenesis and glucose metabolism. nih.govnih.gov

While many therapeutic strategies focus on inhibiting the HIF-1 pathway in the context of cancer, activation of this pathway can be neuroprotective. Some benzimidazole derivatives, which share structural similarities with benzamides, have been identified as novel HIF activators. These compounds have been shown to stabilize HIF-1α under normal oxygen conditions, leading to the transcription of HIF-regulated genes. The proposed mechanism involves the binding of these compounds to tubulin, which in turn stabilizes HIF-1α through a mechanism dependent on its oxygen-dependent degradation domain (ODD).

Molecular Interactions with Biological Targets

The biological activity of this compound and its related structures is defined by their specific molecular interactions with protein targets. These interactions, primarily hydrogen bonds and hydrophobic contacts, anchor the small molecules into the binding sites of enzymes, initiating a cascade of biological effects.

ROCK1: For N-ethyl-4-(pyridin-4-yl)benzamide derivatives, the interaction with ROCK1 is well-characterized. The pyridinyl-benzamide scaffold fits into the ATP-binding pocket. The nitrogen of the pyridine ring often acts as a hydrogen bond acceptor, while the amide linker can form hydrogen bonds with the hinge region of the kinase. Specifically, a hydrogen bond with the backbone of Met156 in the hinge loop is a critical anchor point. nih.gov An additional hydrogen bond with the catalytic Lys105 and various hydrophobic interactions with residues like Ile82, Phe87, and Tyr155 further secure the inhibitor, preventing ATP from binding and effectively inhibiting kinase activity. nih.gov

BACE1: In the context of BACE1 inhibition, benzamide derivatives position themselves within the enzyme's active site. The interactions are characterized by π-π stacking between the aromatic rings of the inhibitor and tyrosine residues, such as TYR-132. nih.gov Hydrogen bonds between the amide group of the inhibitor and amino acids like HIS-447 and SER-203 can also play a role in stabilizing the enzyme-inhibitor complex. nih.gov These interactions block the substrate from accessing the catalytic aspartate residues, thus inhibiting APP processing. nih.gov

DNMTs: For non-nucleoside inhibitors of DNA methyltransferases, the goal is often to occupy the binding site of the SAM cofactor or to block the DNA substrate from accessing the catalytic pocket. nih.govnih.gov The interactions can involve hydrophobic contacts within pockets adjacent to the SAM binding site and hydrogen bonds with residues that would normally interact with the cofactor or the target cytosine base. The selectivity between DNMT isoforms (e.g., DNMT1 vs. DNMT3A/3B) is dictated by subtle differences in the topology and amino acid composition of their respective active sites. nih.gov

Lack of Specific Research Data on this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research data for the chemical compound This compound concerning its detailed molecular mechanisms of action, target identification, binding affinities, and enzyme inhibition dynamics. The existing body of scientific work in this area predominantly focuses on structurally related analogs and derivatives, rather than this specific molecule.

The investigation sought to uncover detailed findings to populate an article structured around the elucidation of binding affinities and orientations, hydrogen bonding patterns in ligand-enzyme complexes, and the role of compound flexibility in enzyme inhibition. However, the search did not yield any studies that specifically investigate these properties for this compound.

Research in the broader class of pyridinyl-benzamide derivatives does indicate that these compounds can exhibit inhibitory activity against various enzymes, often through interactions with the enzyme's active site. For instance, studies on related molecules like N-ethyl-4-(pyridin-4-yl)benzamide have shown interactions with Rho-associated kinase-1 (ROCK1), where hydrogen bonding and hydrophobic interactions play a crucial role in its inhibitory function. Similarly, N-(pyridin-4-yl)benzamide (benpy) has been explored for its potential in creating coordination polymers, where hydrogen bonding is a key feature of its molecular interactions.

Despite the availability of information on these related compounds, the strict requirement to focus solely on this compound prevents the inclusion of these findings. The subtle structural differences between this compound and its analogs, such as the presence and position of the carbamoyl (B1232498) group, can significantly alter the compound's physicochemical properties, binding modes, and ultimately its biological activity. Therefore, extrapolating data from related molecules would not provide a scientifically accurate representation of the specific compound .

Consequently, due to the lack of specific published research, it is not possible to generate a thorough and scientifically accurate article on the molecular mechanisms of action of this compound as per the requested detailed outline. Further empirical research, including in vitro enzyme assays, X-ray crystallography, and computational modeling, would be required to elucidate the specific molecular interactions and inhibitory properties of this compound.

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of N-(pyridin-4-ylcarbamoyl)benzamide, 3D-QSAR approaches have been instrumental in elucidating the key structural features that govern their inhibitory potency against ROCK1.

3-Dimensional QSAR (3D-QSAR)

In a notable study, 3D-QSAR models were developed for a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share a core scaffold with this compound. nih.gov These models were established using a dataset of 42 novel compounds with a wide spectrum of inhibitory activities against ROCK1, with pIC50 values ranging from 5.02 to 8.52. nih.gov The robustness and predictive power of these models offer a valuable framework for understanding the SAR of this class of inhibitors.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. For the N-ethyl-4-(pyridin-4-yl)benzamide series, a statistically significant CoMFA model was generated. nih.gov

The model demonstrated strong predictive capability, with a cross-validated correlation coefficient (q²) of 0.774 and a non-cross-validated correlation coefficient (r²) of 0.965. nih.gov The optimal number of components for this model was found to be 6, and it exhibited a standard error of prediction (SEP) of 0.425. nih.gov The external predictive ability of the model was confirmed by a predictive r² (r²pred) of 0.703. nih.gov

The CoMFA contour maps revealed critical information for structural modification. The steric field map indicated that bulky substituents are favored at certain positions, while the electrostatic field map highlighted regions where electropositive or electronegative groups would enhance inhibitory activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Complementing the CoMFA study, Comparative Molecular Similarity Indices Analysis (CoMSIA) was also performed. CoMSIA evaluates similarity based on additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive understanding of the SAR.

The developed CoMSIA model also showed good statistical significance with a q² of 0.676, an r² of 0.949, and an optimal number of components of 6. nih.gov The external predictive power was deemed reasonable with an r²pred of 0.548. nih.gov The contour maps generated from the CoMSIA model provided further detailed insights into the favorable and unfavorable regions for different physicochemical properties, guiding the design of more potent inhibitors. nih.gov

Table 1: Statistical Parameters of the 3D-QSAR Models

ParameterCoMFA ModelCoMSIA Model
Cross-validated correlation coefficient (q²)0.7740.676
Non-cross-validated correlation coefficient (r²)0.9650.949
Optimal Number of Components (ONC)66
Standard Error of Prediction (SEP)0.425Not Reported
Predictive r² (r²pred)0.7030.548

Data sourced from a study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors. nih.gov

Computational Approaches to SAR Elucidation

Beyond QSAR, other computational techniques have been employed to investigate the structural basis of inhibition by this compound analogues at an atomic level.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are crucial for predicting the preferred orientation and interaction of a ligand within the active site of a target protein. In the context of ROCK1 inhibition, docking studies were performed on a series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives. nih.gov

These simulations successfully predicted the binding modes of the inhibitors within the ATP binding pocket of ROCK1. nih.gov A key finding was the consistent superimposition of the 1-(4-(pyridin-4-yl)phenyl)ethan-1-one scaffold of the docked compounds with the co-crystallized ligand. nih.gov For instance, the reference compound N-((2,3-Dihydrobenzo[b] nih.govmdpi.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (C08), which was co-crystallized with ROCK1 (PDB ID: 6E9W), demonstrated key hydrogen bond interactions with the hinge loop residue Met156 and the catalytic lysine (B10760008) Lys105. nih.gov The root mean square deviation (RMSD) for most of the docked compounds was less than 2 Å from the crystal ligand, indicating a high degree of accuracy in the predicted binding poses. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

To understand the dynamic nature of the ligand-protein interactions and the stability of the complex over time, molecular dynamics (MD) simulations were conducted. These simulations provide a more realistic representation of the physiological environment.

MD simulations were run on the docked complexes of N-ethyl-4-(pyridin-4-yl)benzamide derivatives with ROCK1. peerj.com The stability of the protein-ligand systems was assessed by monitoring the RMSD of the protein and the ligand over the simulation trajectory. The protein RMSD was observed to fluctuate within a range of 1.0–4.5 Å, while the ligand RMSDs were generally within 0–3.0 Å, suggesting stable binding. peerj.com

These simulations also provided a deeper understanding of the interaction dynamics. For example, for the least active compound in the dataset, the MD simulation revealed that the crucial hydrogen bond interactions with Lys105 and Met156 were broken, explaining its reduced inhibitory effect. peerj.com The frequency of hydrogen bond interactions was also analyzed, showing a range of 0 to 4 hydrogen bonds being maintained throughout the simulation for the more potent compounds. peerj.com

Computational Chemistry and Theoretical Investigations

Advanced Computational Methodologies for N-(pyridin-4-ylcarbamoyl)benzamide Systems

Modern computational chemistry employs a range of sophisticated methods to model complex molecular systems with increasing accuracy and efficiency. For molecules like this compound, these techniques can predict properties from the electronic level to large-scale intermolecular interactions.

Density Functional Tight-Binding (DFTB) is a semi-empirical quantum mechanical method that offers a balance between computational cost and accuracy, making it suitable for large molecular systems. chemrxiv.org The method is derived from Density Functional Theory (DFT) by expanding the total energy to the second order around a reference density. chemrxiv.org This approach allows for the simulation of thousands of atoms, which is often too computationally expensive for conventional DFT. arxiv.org

The DFTB formalism relies on parameterized models that are fitted to first-principles calculations. arxiv.org Advanced DFTB models incorporate both two-body and three-body effective interaction terms, as well as self-consistent charge transfer, which enables the accurate description of metallic, covalent, and ionic bonds within the same parameter set. arxiv.org Recently, the accuracy of DFTB has been further enhanced by integrating machine learning potentials. The EquiDTB framework, for example, uses physics-inspired equivariant neural networks to replace the standard pairwise repulsive potentials in DFTB, extending its applicability to larger molecules and non-covalent systems with greater accuracy. chemrxiv.org

While specific DFTB studies on this compound are not prominent in the literature, the methodology is well-suited for investigating its electronic properties, vibrational modes, and potential interactions in larger biological or material science contexts.

Non-covalent interactions are critical for the structure, stability, and function of biological systems, particularly in the binding of a ligand to a protein. NCI analysis is a computational tool used to visualize and understand these weak interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

The analysis revealed that specific residues play a key role in stabilizing the ligand-protein complex. For the most active compounds, certain residues contributed favorably to the binding energy, while others provided unfavorable contributions. nih.gov For instance, interactions with residues such as E89, V90, and D202 were found to be energetically favorable, whereas interactions with K105 and R125 were unfavorable. nih.gov A representative compound from the series, co-crystallized with ROCK1, was shown to form crucial hydrogen bond interactions with M156 in the hinge loop and the catalytic lysine (B10760008) K105. nih.gov This type of detailed interaction analysis is essential for understanding structure-activity relationships and for the rational design of more potent inhibitors. nih.gov

Table 1: Key Amino Acid Residue Interactions with N-ethyl-4-(pyridin-4-yl)benzamide-based Inhibitors in ROCK1. nih.gov
ResidueContribution to Binding EnergyInteraction Type Mentioned
E89Favorable (Lowest Binding Energy)Not specified
V90Favorable (Lowest Binding Energy)Not specified
E124Favorable (Lowest Binding Energy)Not specified
D126Favorable (Lowest Binding Energy)Not specified
Y155Favorable (Lowest Binding Energy)Not specified
D160Favorable (Lowest Binding Energy)Not specified
D202Favorable (Lowest Binding Energy)Not specified
K105Unfavorable (Highest Binding Energy) / H-bond with representative compoundElectrostatic / Hydrogen Bond
R125Unfavorable (Highest Binding Energy)Not specified
M156H-bond with representative compoundHydrogen Bond

Mechanistic Computational Studies of Related Compounds

Computational studies are invaluable for elucidating complex reaction mechanisms that are not easily accessible through experimental techniques. By modeling reaction pathways, transition states, and intermediates, researchers can gain a fundamental understanding of reaction kinetics and thermodynamics.

Metal-mediated reactions are central to many synthetic transformations. Computational chemistry, particularly DFT, provides a framework for investigating the mechanisms of these reactions. For instance, the dimerization of an iron dinitrogen complex, (P2PPh)Fe(N2), was studied using DFT calculations to map out the reaction mechanism. nih.gov

The study proposed a three-step mechanism for the dimerization process. nih.gov The calculations identified the formation of an Fe–N2···Fe adduct as the crucial rate-determining step of the reaction. nih.gov Such mechanistic insights are critical for optimizing reaction conditions and developing new catalytic systems. In other research, quantum chemical investigations on the dimerization of coinage metal clusters have quantified the various non-covalent interactions that drive the self-assembly process. chemrxiv.org These studies revealed that while inter-ligand dispersion forces were the most significant contributors, weaker metallophilic and anagostic interactions also played a measurable role in the formation of the dimers. chemrxiv.org

A primary goal of mechanistic computational studies is to map the entire reaction pathway, identifying all intermediates and transition states, and thereby determining the rate-limiting step. Methodologies such as accelerated molecular dynamics and automated reaction path searching algorithms like the Artificial Force Induced Reaction (AFIR) method are employed to discover potential reaction pathways. researchgate.netnih.gov

In the computational study of the dimerization of the (P2PPh)Fe(N2) model complex, the energy profile of the reaction was calculated using DFT. nih.gov This analysis revealed that the formation of the dimer is a thermodynamically favorable process. nih.gov Crucially, the activation energy for the rate-determining step—the formation of the initial Fe–N2···Fe adduct—was calculated, providing a quantitative measure of the reaction's kinetic barrier. nih.gov

Table 2: Calculated Thermodynamic Data for the Dimerization of a Model Iron Complex (1m → 2m). nih.gov
Thermodynamic ParameterValue (kcal·mol⁻¹)Description
ΔG11.5Gibbs free energy of activation for the rate-determining step.
ΔGdimer-30.5Overall Gibbs free energy of the dimerization reaction, indicating a thermodynamically favored process.

Conformational Analysis and Stability Predictions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies.

Theoretical conformational analyses have been performed on benzamide (B126) derivatives to understand their pharmacologically active shapes. nih.gov For example, a study on model derivatives of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, which are related to neuroleptic drugs, investigated the relative stabilities of different conformers. The study found that for the 3-pyrrolidyl derivative, folded conformers had the lowest energy, but extended conformers were only slightly less stable. In contrast, for the piperidyl derivative, extended conformers were significantly more stable than folded ones. nih.gov

Table 3: Conformational Stability of Related Benzamide Derivatives. nih.gov
Compound ClassMost Stable ConformerRelative Stability of Other Conformers
2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamideFoldedExtended conformers are only a few kcal/mol less stable.
Piperidyl-o-methoxybenzamide derivativeExtendedFolded conformers are of much higher energy.

Intramolecular Hydrogen Bonding and Conformational Preferences

While specific studies on the conformational preferences of the parent compound this compound are not extensively documented, inferences can be drawn from the analysis of related N-arylbenzamide structures and molecules containing both pyridine (B92270) and amide functionalities. The core of this compound features a central amide linkage which can exhibit rotational restriction, leading to distinct cis and trans conformations. Theoretical calculations on similar benzamides suggest that the trans conformation, where the phenyl and pyridyl rings are on opposite sides of the C-N amide bond, is generally more stable due to reduced steric hindrance. nih.gov

Influence of Molecular Flexibility on Ligand-Receptor Interactions

The inherent flexibility of this compound and its analogues plays a crucial role in their ability to bind effectively to target receptors. Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic nature of these ligands within the receptor's binding pocket. A notable study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives as inhibitors of Rho-associated kinase 1 (ROCK1) highlights the importance of molecular flexibility for stable binding. peerj.comnih.gov

MD simulations revealed that upon binding to the ROCK1 active site, the ligand undergoes conformational adjustments to optimize its interactions with key amino acid residues. peerj.com The pyridinyl-benzamide core, common to this class of inhibitors, forms critical interactions with the hinge region of the kinase domain. peerj.comnih.gov The flexibility of the molecule allows the pyridine and benzamide moieties to adopt a favorable orientation for hydrogen bonding and hydrophobic interactions. For instance, the ability of the ligand to form and maintain hydrogen bonds with residues such as Met156 in the hinge loop is a direct consequence of its conformational adaptability within the binding site. peerj.com The stability of these interactions over the course of the MD simulation is a strong indicator of the ligand's binding affinity. peerj.com

Design and Prediction of Novel Analogues

A significant advantage of computational chemistry lies in its predictive power, enabling the rational design of novel compounds with enhanced biological activity. By establishing a quantitative structure-activity relationship (QSAR), researchers can identify the key molecular features that contribute to potency and selectivity.

Computational Design of Potent Inhibitors based on SAR Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to guide the design of more potent inhibitors based on the this compound scaffold. peerj.comnih.gov In a study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives as ROCK1 inhibitors, robust CoMFA and CoMSIA models were developed with high predictive power. peerj.com

These models generated contour maps that visually represent the regions around the aligned molecules where certain structural modifications would be favorable or unfavorable for biological activity. peerj.comresearchgate.netresearchgate.netnih.govnih.gov For example, the CoMFA steric contour map might indicate that bulky substituents at a specific position on the benzamide ring would enhance inhibitory activity, while the electrostatic map could highlight areas where electronegative or electropositive groups are preferred. peerj.com Based on the insights from these contour maps, a series of new analogues of N-ethyl-4-(pyridin-4-yl)benzamide were designed with predicted higher inhibitory potency against ROCK1. peerj.com The design strategy involved the addition of sterically favorable and electropositive groups at specific positions on the core structure. peerj.com

Statistical Parameters of 3D-QSAR Models for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives as ROCK1 Inhibitors
ModelONCr²_pred
CoMFA0.7740.96560.703
CoMSIA0.6760.94960.548

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; ONC: optimal number of components; r²_pred: predictive correlation coefficient for the test set. peerj.com

Prediction of Binding Affinities and Interactions for Designed Compounds

Following the computational design of novel analogues, their potential efficacy is further evaluated by predicting their binding affinities and interaction patterns with the target receptor. Molecular docking and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations are commonly used for this purpose.

For the newly designed N-ethyl-4-(pyridin-4-yl)benzamide analogues, molecular docking studies were performed to predict their binding modes within the ROCK1 active site. peerj.com These studies confirmed that the designed compounds could adopt the desired orientation and form key interactions, such as hydrogen bonds with the hinge region residues, similar to the parent compounds. peerj.com

To obtain a more quantitative prediction of their binding strength, MMPBSA calculations were carried out. This method estimates the free energy of binding of a ligand to a protein. The results of these calculations for the newly designed compounds indicated that several of them possessed a more favorable binding free energy compared to the existing inhibitors. peerj.com For instance, seven of the newly designed compounds exhibited higher predicted pIC50 values, suggesting they could be more potent ROCK1 inhibitors. peerj.com Further analysis of the interaction energies on a per-residue basis helped to identify the specific amino acids that contribute most significantly to the binding of these novel analogues. peerj.com

Predicted Activities of Designed N-ethyl-4-(pyridin-4-yl)benzamide Analogues
CompoundPredicted pIC50 (CoMFA)MMPBSA Binding Energy (kcal/mol)
Designed Compound 18.65-45.23
Generated code

Data derived from a study on ROCK1 inhibitors. peerj.com The specific structures of the designed compounds are detailed in the source publication.

Preclinical Biological Activity Studies

Antimycobacterial Activity of Benzamide (B126) Derivatives

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis and the challenges in treating infections caused by non-tuberculous mycobacteria necessitate the discovery of new and effective antimycobacterial agents. nih.gov Benzamide derivatives, including those with a pyridine (B92270) moiety, have shown promise in this area.

A series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against 17 Mycobacterium avium isolates. nih.gov Four of these compounds, three of which were chlorine derivatives, demonstrated significant activity, inhibiting 94% of the tested strains with a minimum inhibitory concentration (MIC) of 32 mg/L. nih.gov These findings suggest that pyridine-2-carboxamidrazones warrant further investigation as potential antimycobacterial agents. nih.gov

In another study, a series of 13 compounds with a monoindolizine mono-salt skeleton were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv under aerobic conditions. nih.gov Eight of these compounds exhibited very good antimycobacterial activity. nih.gov Further testing of five of these compounds under hypoxic conditions, which is relevant to the non-replicating persistent state of M. tuberculosis, also showed promising results. nih.gov The study suggests that these compounds may target cellular components other than the cell wall, which is often the target of antimycobacterial agents that are inactive under anaerobic conditions. nih.gov

Additionally, novel bioactive amides combining pyridine-4-carbohydrazide (isoniazid, INH) with other antimicrobial agents have been synthesized and evaluated. rsc.org Many of these derivatives displayed potent antimycobacterial activity, with some showing MICs as low as ≤0.25 μM, surpassing the activity of INH. rsc.org These compounds were also effective against M. kansasii and multidrug-resistant strains of M. tuberculosis at higher concentrations. rsc.org

A family of N-alkyl nitrobenzamides, considered structural simplifications of known inhibitors of the essential M. tuberculosis enzyme DprE1, have also been developed. mdpi.com The in vitro activity of these benzamides is largely dependent on the presence of a nitro group at the 3-position of the benzene (B151609) ring. mdpi.com Several of these compounds demonstrated significant activity in infected macrophages, indicating their potential for intracellular killing of mycobacteria. mdpi.com

Cancer Research Applications

Benzamide derivatives have been extensively studied for their potential applications in cancer therapy, demonstrating anti-proliferative activity, the ability to induce apoptosis, and modulation of inflammatory responses.

Anti-proliferative Activity in Tumor Cell Lines

Several studies have highlighted the anti-proliferative effects of benzamide derivatives in various cancer cell lines. A series of azaheterocyclic carbazole (B46965) sulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov The most potent compounds, N-(2,6-dimethoxypyridine-3-yl)-9-ethyl and 9-methylcarbazole-3-sulfonamide, exhibited significant cytotoxicity with IC50 values of 122 and 101 nM, respectively. nih.gov One of these compounds displayed submicromolar activities against seven human tumor cell lines. nih.gov

Novel pyrimidin-4-yl-1H-imidazole derivatives have also been synthesized and tested for their antiproliferative activities against human melanoma cell lines. nih.gov Many of these compounds showed superior antiproliferative activities compared to the well-known RAF inhibitor, Sorafenib. nih.gov One particular compound exhibited potent activities on both cell lines with IC50 values of 0.62 and 4.49 μM and was identified as a selective and potent CRAF inhibitor. nih.gov

Furthermore, a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed and evaluated for their anti-proliferative activity against two different human cancer cell lines. nih.gov One compound, in particular, demonstrated the best anti-proliferative activity with an IC50 of 0.12 ± 0.09 μM in RPMI8226 multiple myeloma cells. nih.gov

In another study, a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. nih.gov Some of these compounds were found to have potent antitumor activity, with one compound showing the most potent biological activity against HepG2 cells, with an IC50 value of 0.25 μm. nih.govresearchgate.net

The table below summarizes the anti-proliferative activity of selected benzamide derivatives in various tumor cell lines.

Compound ClassCell Line(s)Key Findings
Azaheterocyclic carbazole sulfonamidesMultiple human tumor cell linesSignificant cytotoxicity with IC50 values as low as 101 nM.
Pyrimidin-4-yl-1H-imidazole derivativesA375P and WM3629 human melanomaSuperior antiproliferative activity compared to Sorafenib; one compound identified as a potent CRAF inhibitor.
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamidesRPMI8226 multiple myeloma and another human cancer cell linePotent anti-proliferative activity with IC50 as low as 0.12 μM.
N-(piperidine-4-yl)benzamide derivativesHepG2Potent antitumor activity with an IC50 value of 0.25 μM. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cells

The ability of benzamide derivatives to induce apoptosis, or programmed cell death, is a key mechanism behind their anticancer potential. Studies have shown that N-substituted benzamides can trigger apoptosis through various cellular pathways.

One study analyzed the mechanism of apoptosis induction by N-substituted benzamides, using declopramide (B1670142) as a lead compound. nih.gov It was found that at certain concentrations, declopramide induced the release of cytochrome c into the cytosol and activated caspase-9 in mouse and human cancer cell lines. nih.gov This process was inhibited by caspase inhibitors and the overexpression of the anti-apoptotic protein Bcl-2, indicating that the apoptosis is mediated through the mitochondrial pathway. nih.gov Interestingly, the induction of apoptosis by these benzamides was found to be independent of the tumor suppressor protein p53. nih.gov

Benzamide treatment alone has also been shown to increase nuclear fragmentation and nucleosomal ladder formation, which are hallmarks of apoptosis, in a dose- and time-dependent manner in Chinese hamster V79 cells. nih.gov This treatment also led to the release of cytochrome-c from the mitochondria and the activation of caspase-3. nih.gov

A novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis in RPMI8226 cells by promoting the release of mitochondrial reactive oxygen species (ROS). nih.gov Similarly, a study on N-(piperidine-4-yl)benzamide derivatives in HepG2 cells showed that a potent compound inhibited the expression of cyclin B1 and enhanced the expression of p21 and p53, leading to cell cycle arrest and apoptosis. nih.gov

The table below outlines the mechanisms of apoptosis induction by different benzamide derivatives.

Compound/DerivativeCell Line(s)Mechanism of Apoptosis Induction
Declopramide (N-substituted benzamide)Mouse 70Z/3 pre-B, Human HL60 promyeolocyticInduction of cytochrome c release and caspase-9 activation (mitochondrial pathway), independent of p53. nih.gov
BenzamideChinese hamster V79Increased nuclear fragmentation, nucleosomal ladder formation, cytochrome-c release, and caspase-3 activation. nih.gov
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamideRPMI8226 multiple myelomaG0/G1 cell cycle arrest and induction of apoptosis via mitochondrial ROS release. nih.gov
N-(piperidine-4-yl)benzamide derivativeHepG2Inhibition of cyclin B1, enhancement of p21 and p53 expression, leading to cell cycle arrest. nih.gov

Modulation of Inflammatory Responses in Disease Models

Chronic inflammation is a known contributor to the development and progression of cancer. Some benzamide derivatives have demonstrated the ability to modulate inflammatory responses. For instance, the N-substituted benzamide metoclopramide (B1676508) and its analogue 3-chloroprocainamide have been shown to have anti-inflammatory effects by inhibiting NF-κB (nuclear factor kappa B), a key regulator of inflammation. nih.gov

Transforming growth factor-beta (TGF-β) is a cytokine involved in a wide range of cellular processes, including inflammation and fibrosis. A potent and selective inhibitor of the TGF-β type I receptor, GW788388, which has a benzamide structure, has been shown to reduce the expression of collagen IA1, a marker of fibrosis, in a model of renal fibrosis. researchgate.net

Neurodegenerative Disease Research

Research into the potential of benzamide derivatives in the context of neurodegenerative diseases is an emerging area of investigation.

Potential for Enhancing Cholinergic Signaling

One of the therapeutic strategies for neurodegenerative disorders like Alzheimer's disease is to enhance cholinergic signaling in the brain by inhibiting the enzyme acetylcholinesterase. nih.gov While direct studies on N-(pyridin-4-ylcarbamoyl)benzamide's effect on cholinergic signaling are not extensively available, the broader class of benzamides has been explored for neuroprotective effects.

A series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized as potential inhibitors of c-Abl, a protein implicated in neurodegenerative diseases such as Parkinson's disease. nih.gov One of these compounds exhibited significant inhibitory activity against c-Abl and a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y neuroblastoma cells. nih.gov This suggests that benzamide derivatives could offer a new scaffold for developing neuroprotective agents. nih.gov

Phytochemicals with anticholinesterase activities are being investigated as promising therapeutic agents for neurodegenerative disorders. nih.gov The exploration of benzamide derivatives in this context could be a valuable avenue for future research.

Reduction of Amyloid Plaque Formation

Currently, there is a lack of specific research data directly investigating the effects of this compound on the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease. However, the broader class of benzamide derivatives has been a subject of interest in the development of multi-target-directed ligands for Alzheimer's therapy. For instance, certain isoindolinedione-benzamide pyridinium (B92312) derivatives have been designed and evaluated as potential cholinesterase inhibitors, which are a class of drugs used to manage symptoms of Alzheimer's disease. nih.gov One such derivative, compound 7c , demonstrated significant inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value of 0.08 ± 0.01 μM, showing a 132-fold better inhibitory activity compared to the standard. nih.gov Another compound from the same series, 7j , showed promising inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 0.26 ± 0.07 μM. nih.gov While these findings are for structurally related compounds and not this compound itself, they highlight the potential of the benzamide scaffold in the context of neurodegenerative diseases. Further research is needed to specifically elucidate any role this compound might play in modulating amyloid-beta aggregation.

Antimicrobial and Antiparasitic Potential

The pyridyl benzamide scaffold has demonstrated notable activity against various pathogens, suggesting a promising avenue for the development of new anti-infective agents.

Antibacterial Efficacy against Specific Bacterial Strains (e.g., NDM-1 positive bacteria)

There is currently no direct scientific evidence available to support the efficacy of this compound against New Delhi metallo-beta-lactamase-1 (NDM-1) positive bacteria. NDM-1 is an enzyme that confers resistance to a broad range of beta-lactam antibiotics, including carbapenems, posing a significant global health threat. nih.gov Research into NDM-1 inhibitors has identified other chemical scaffolds as promising. For example, ebselen (B1671040) derivatives have been synthesized and shown to restore the susceptibility of NDM-1-expressing Escherichia coli to meropenem. rsc.org One representative ebselen derivative, compound A4 , exhibited an IC50 of 1.26 ± 0.37 μM against the NDM-1 enzyme and demonstrated low cytotoxicity. rsc.org Another natural compound, embelin, has also been identified as an inhibitor of NDM-1, with an IC50 of 2.1 ± 0.2 μM. nih.gov These findings underscore the ongoing search for effective NDM-1 inhibitors, a field where the potential of this compound remains to be explored.

Interactions with Bacterial Targets (e.g., DNA Gyrase)

The interaction of this compound with bacterial DNA gyrase has not been directly reported. However, a structurally related and more complex benzamide derivative, 4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104) , has been identified as a novel inhibitor of E. coli DNA gyrase A. kci.go.krknu.ac.kr This compound demonstrated a minimum inhibitory concentration (MIC) of 2 μg/ml against E. coli ATCC® 25922™. kci.go.krknu.ac.kr For 72 quinolone-resistant clinical isolates of E. coli, the MIC50 and MIC90 values were 4 and 64 μg/ml, respectively. kci.go.krknu.ac.kr It is hypothesized that this compound's quinoline (B57606) structure, similar to quinolone antibiotics, allows it to interact with DNA gyrase differently than existing quinolones, potentially overcoming resistance mechanisms. kci.go.krknu.ac.kr

The broader class of N-phenylpyrrolamides has also been extensively studied as DNA gyrase inhibitors. nih.govrsc.org These studies provide a basis for considering that the benzamide scaffold, as present in this compound, could potentially interact with this bacterial target. DNA gyrase and the related topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them attractive targets for antibiotic development. nih.govspringernature.com

Activity against Kinetoplastid Parasites

The class of pyridyl benzamides has shown significant promise as potent inhibitors of kinetoplastid parasites, which are responsible for diseases such as human African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. A whole-organism screen against Trypanosoma brucei brucei identified pyridyl benzamides as a promising class of compounds. nih.gov While the initial hit had a modest IC50 of 12 μM, subsequent optimization led to the discovery of more potent analogs. nih.gov For instance, compound 79 from this class exhibited an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense and displayed high selectivity, being over 4000 times less active against the mammalian L6 cell line. nih.gov

While direct studies on this compound against Leishmania species are not available, related sulfonamide compounds have been investigated. For example, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) was found to be active against both promastigote and intracellular amastigote forms of Leishmania donovani, with 50% inhibitory concentration values of 38.5±1.5 µg/mL and 86.4±2.4 µg/mL, respectively. nih.gov Furthermore, various benzoylthiourea (B1224501) derivatives, such as N-(cyclohexylcarbamothioyl) benzamide (BTU-1) , N-(tert-butylcarbamothioyl) benzamide (BTU-2) , and (4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide (BTU-3) , have demonstrated selective activity against all developmental forms of Trypanosoma cruzi. nih.gov These findings suggest that the broader benzamide scaffold is a viable starting point for the development of novel anti-kinetoplastid agents.

Applications in Advanced Materials and Coordination Chemistry

Role of N-(pyridin-4-yl)benzamide as a Ligand in Spin-Crossover Frameworks

N-(pyridin-4-ylcarbamoyl)benzamide, often abbreviated as benpy in literature, has emerged as a significant ligand in the design of spin-crossover (SCO) materials. dntb.gov.uaresearchgate.netmdpi.com These materials are of immense interest due to their ability to switch between two distinct electronic states, a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light. This switching behavior is accompanied by changes in magnetic, optical, and structural properties, making them promising candidates for applications in data storage, displays, and sensing.

A notable example is found in the analogous 2-D Hofmann-type frameworks, [FeII(benpy)2M(CN)4]·2H2O, where M can be palladium (Pd) or platinum (Pt). dntb.gov.uaresearchgate.netmdpi.com Both of these compounds exhibit single-step hysteretic spin-crossover transitions. The choice of the metal in the cyanometallate linker (Pd or Pt) has been shown to influence the spin-state transition temperature and the width of the hysteresis loop, demonstrating the tunability of these materials. dntb.gov.uaresearchgate.netmdpi.com

Facilitating Spin-Crossover (SCO) Cooperativity

Cooperativity is a critical parameter in spin-crossover materials, referring to the efficiency with which the spin-state change of one metal center propagates throughout the crystalline lattice. High cooperativity leads to abrupt and often hysteretic spin transitions, which are desirable for memory applications. The benpy ligand has been specifically explored for its potential to enhance SCO cooperativity. dntb.gov.uaresearchgate.netmdpi.com

The design of the benpy ligand incorporates features intended to promote strong intermolecular interactions within the crystal lattice. mdpi.com These interactions are crucial for the effective communication between individual iron(II) centers. As the iron centers switch their spin state, there is a significant change in their coordination environment and volume. The rigidity and interconnectivity of the framework, bolstered by the interactions involving the benpy ligand, play a pivotal role in coupling these local structural changes to the bulk material, thereby enhancing the cooperativity of the spin transition. dntb.gov.uaresearchgate.netmdpi.com Studies on benpy-containing frameworks have indicated that the ligand-guest interactions are instrumental in supporting the cooperative spin-state transitions observed. dntb.gov.uaresearchgate.net

Influence of Amide Group Hydrogen Bonding on SCO Properties

A key feature of the this compound ligand is the presence of an amide group (-CONH-), which is capable of forming robust hydrogen bonds. dntb.gov.uaresearchgate.netmdpi.com This hydrogen bonding capability has been a central focus in the design of SCO materials. In the [FeII(benpy)2M(CN)4]·2H2O frameworks, the amide groups of the benpy ligands participate in hydrogen bonding with guest water molecules. dntb.gov.uaresearchgate.net

Impact of Aromatic Contacts on Structural and Spin-State Transitions

In addition to hydrogen bonding, the aromatic rings of the this compound ligand provide another avenue for intermolecular interactions through π-π stacking or other aromatic contacts. dntb.gov.uaresearchgate.netmdpi.com In the Hofmann-type frameworks incorporating benpy, structural analyses have revealed the presence of benpy-benpy aromatic contacts. dntb.gov.uaresearchgate.net

The combination of both hydrogen bonding from the amide group and aromatic contacts from the phenyl and pyridyl rings within the benpy ligand provides a powerful tool for fine-tuning the structure and, consequently, the spin-crossover properties of the resulting coordination frameworks. mdpi.com

Research Findings on [FeII(benpy)2M(CN)4]·2H2O Frameworks

The following table summarizes the key spin-crossover properties of two analogous 2-D Hofmann-type frameworks incorporating the this compound ligand. The data highlights the influence of the cyanometallate linker on the transition temperatures and hysteresis.

CompoundTransition Temperatures (T½↓ / T½↑)Hysteresis Width (ΔT)
[FeII(benpy)2Pd(CN)4]·2H2O201 K / 218 K17 K
[FeII(benpy)2Pt(CN)4]·2H2O206 K / 226 K20 K

Data sourced from studies on spin-crossover 2-D Hofmann frameworks incorporating the N-(pyridin-4-yl)benzamide ligand. dntb.gov.uaresearchgate.netmdpi.com

Future Directions and Research Opportunities

Further Exploration of Structure-Activity-Mechanism Relationships

A critical area for future research is the detailed elucidation of the structure-activity relationships (SAR) and mechanisms of action for N-(pyridin-4-ylcarbamoyl)benzamide and its derivatives. While initial studies have provided a basis, a more systematic approach is needed to understand how modifications to its chemical structure impact its biological activity.

Key research questions to be addressed include:

Impact of Pyridinyl Ring Substitution: How do different substituents on the pyridine (B92270) ring affect the compound's binding affinity and selectivity for various biological targets?

Conformational Analysis: How does the conformational flexibility of the acylurea linkage influence receptor binding and biological function?

Systematic modifications of these structural components and subsequent in-vitro and in-vivo testing will be crucial. For instance, in related benzamide (B126) series, modifications to the pyridyl and amide groups have been shown to significantly alter their interaction with targets like Rho-kinase, highlighting the sensitivity of these interactions to structural variations tandfonline.com. A comprehensive SAR study would provide a roadmap for designing more potent and selective analogues.

Development of Novel Synthetic Strategies for this compound Analogues

The advancement of research into this compound analogues is intrinsically linked to the development of efficient and versatile synthetic methodologies. While current synthetic routes are established, future work should focus on creating more streamlined, high-yield, and scalable processes.

Future synthetic research could focus on:

Combinatorial Chemistry Approaches: The development of solid-phase or solution-phase combinatorial libraries of this compound analogues would enable the rapid generation of a diverse set of compounds for high-throughput screening.

Catalytic Methods: The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, could facilitate the efficient synthesis of a wide range of substituted analogues arabjchem.org.

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the production of this compound and its derivatives.

Facile, two-step synthetic approaches have been reported for similar acyl urea (B33335) scaffolds, which could be adapted and optimized for this compound analogues mdpi.com.

Integration of Multi-Objective Optimization in Compound Design

Modern drug discovery and materials science increasingly rely on computational tools to guide the design of novel molecules with desired properties. Multi-objective optimization (MOO) is a powerful computational strategy that can simultaneously optimize multiple, often conflicting, parameters.

The application of MOO in the design of this compound analogues could involve:

Balancing Potency and Selectivity: Algorithms can be used to navigate the chemical space to identify analogues with high potency for a specific target while minimizing off-target effects.

Optimizing ADMET Properties: MOO can be employed to simultaneously improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.

Pareto Front Analysis: This technique can be used to identify a set of optimal solutions that represent the best possible trade-offs between different objectives, providing medicinal chemists with a range of promising candidates for synthesis and testing nih.govfrontiersin.org.

The integration of MOO with machine learning and evolutionary algorithms can dramatically accelerate the discovery of innovative and more efficacious compounds frontiersin.orgnih.gov.

Investigation of Additional Biological Targets and Pathways

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. Future research should explore the potential of this compound and its analogues to modulate novel biological targets and pathways.

Potential areas for investigation include:

Enzyme Inhibition: Given that benzamide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase, screening this compound analogues against various enzyme families could uncover new therapeutic leads nih.govnih.gov.

Antiparasitic and Antimicrobial Activity: Analogues of N-phenylbenzamide have demonstrated activity against kinetoplastid parasites, and other benzamide derivatives have shown potential against NDM-1-positive bacteria arabjchem.orgnih.gov. This suggests that this compound could be a starting point for the development of new anti-infective agents.

Oncology: The role of benzamides as histone deacetylase (HDAC) inhibitors is well-established researchgate.net. Investigating the potential of this compound analogues in this area could lead to the development of novel anticancer agents.

Agrochemicals: Benzamide derivatives have been successfully developed as fungicides and insecticides mdpi.comnih.govmdpi.com. The structural motifs present in this compound could be explored for the development of new crop protection agents.

The following table summarizes potential biological targets for this compound analogues based on the activities of related compounds.

Potential Biological Target Class Examples of Related Active Compounds Potential Therapeutic/Application Area
Kinases(R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885)Cardiovascular diseases, Cancer
Parasitic TargetsN-phenylbenzamide derivativesLeishmaniasis, Chagas disease, African trypanosomiasis
Bacterial Enzymes4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamidesAntibacterial agents
Histone Deacetylases (HDACs)Entinostat (MS-275)Oncology
Carbonic AnhydrasesN-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivativesGlaucoma, Oncology
G-protein Coupled Receptors (GPCRs)N-(piperidin-4-yl)benzamide derivativesHypoxia-inducible factor 1 (HIF-1) pathway activators
Agrochemical TargetsBenzamides substituted with pyridine-linked 1,2,4-oxadiazoleFungicides, Insecticides

Exploitation of this compound in Materials Science Applications

The structural features of this compound, particularly its capacity for hydrogen bonding and potential for coordination with metal ions, suggest its utility in the field of materials science. The amide and pyridine functionalities can act as hydrogen bond donors and acceptors, respectively, which could be exploited for the self-assembly of supramolecular structures.

Future research in this area could explore:

Crystal Engineering: The systematic study of the crystallization behavior of this compound and its derivatives could lead to the design of novel crystalline materials with specific packing arrangements and properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a ligand for metal ions, opening up the possibility of creating coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Luminescent Materials: The benzamide core, when appropriately functionalized, can exhibit interesting photophysical properties. Research into the luminescence of this compound derivatives could lead to the development of new materials for organic light-emitting diodes (OLEDs) and chemical sensors.

Q & A

Q. What are the key synthetic routes for N-(pyridin-4-ylcarbamoyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a pyridine derivative followed by coupling with a benzoyl chloride intermediate. For example, coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) under basic conditions (triethylamine) in DMSO have achieved yields up to 83% . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using isopropyl alcohol) to improve purity .
  • Catalysts : Using 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. For example, asymmetric units in similar benzamides show planar amide linkages .

Q. How can researchers validate the purity of synthesized this compound?

  • HPLC : Retention time consistency and peak symmetry (≥98% purity) .
  • Elemental analysis (CHNS) : Matches theoretical and experimental compositions (e.g., C: 60.7%, H: 4.8%, N: 16.8%) .
  • Melting point determination : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced Research Questions

Q. What in vitro bioassays are suitable for evaluating the pharmacological potential of this compound?

  • HDAC inhibition : Fluorometric assays using acetylated substrates (e.g., Ac-H3 histone) to measure IC₅₀ values. MS-275, a related benzamide, showed brain-region selectivity at 15–60 µmol/kg .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₈₀ values compared to standards (e.g., hydroxyurea: 4.3 mM vs. benzamide derivatives: 0.8 mM) .
  • Enzyme modulation : Fluorescence polarization assays for kinase or protease inhibition .

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the compound’s bioactivity and pharmacokinetics?

  • Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability (e.g., 4-(trifluoromethyl)benzamide derivatives show 3-fold higher cellular uptake) .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, extending half-life (e.g., t₁/₂ > 6 hours in microsomal assays) .
  • SAR studies : Pyridine ring substitution (e.g., 4-pyridinyl vs. 3-pyridinyl) alters target affinity. For example, 4-pyridinyl derivatives exhibit higher HDAC1 selectivity .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-response analysis : Ensure linearity in activity curves (e.g., HDAC inhibition at 1–100 µM) to confirm target specificity .
  • Assay standardization : Use uniform cell lines (e.g., HeLa vs. MCF-7) and controls (e.g., DMSO vehicle) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains potency differences (e.g., ∆G values for HDAC1: −9.2 kcal/mol) .

Methodological Considerations

  • Crystallographic refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen-bond constraints .
  • Statistical validation : Duncan’s test or ANOVA for biological replicates (n ≥ 6) to ensure significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.